molecular formula C15H16O2 B8002400 1-(4-Phenoxyphenyl)-2-propanol

1-(4-Phenoxyphenyl)-2-propanol

Cat. No.: B8002400
M. Wt: 228.29 g/mol
InChI Key: VJPZUOIQNIXSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenoxyphenyl)-2-propanol (CAS 57650-78-9) is a significant chiral intermediate in advanced chemical synthesis. Its primary research value lies in its role as a key precursor for the production of (S)-Pyriproxyfen, an insect growth regulator widely used in agrochemical studies . The (S)-enantiomer of this compound, (S)-(+)-1-(4-phenoxyphenoxy)-2-propanol, is of particular importance and can be synthesized with high optical purity for industrial-scale research applications . Beyond agrochemicals, this chemical scaffold has demonstrated relevance in pharmaceutical research. It serves as a foundational building block in the synthesis of novel compounds with trypanocidal activity, such as those being evaluated against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis . The compound features a molecular formula of C15H16O3 and a molecular weight of 244.29 g/mol . It has a calculated density of 1.136 g/cm³ at 20 °C and a low aqueous solubility of 0.081 g/L at 25 °C, which are critical parameters for reaction planning and formulation in research settings . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-phenoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPZUOIQNIXSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-phenoxy phenyl displaces the chloride in chloroisopropyl alcohol. Key parameters include:

  • Solvent : Ethanol is optimal, though methanol, isopropanol, and water are viable alternatives.

  • Acid-binding agents : Pyridine or its aqueous solution is preferred, neutralizing HCl byproducts and preventing side reactions. Triethylamine and sodium methylate are less effective, reducing yields by 10–15%.

  • Temperature : Reflux at 78°C for 20 hours ensures complete conversion.

Optimization Data

A comparative analysis of acid-binding agents reveals pyridine’s superiority (Table 1):

Acid-Binding AgentYield (%)Purity (%)
Pyridine88.9598.10
Triethylamine75.2095.30
Sodium Methylate72.8093.50

This method’s advantages include minimal byproducts, simple cooling-induced crystallization, and no need for chromatographic purification.

Base-Catalyzed Hydrolysis of Acetate Esters

An alternative route involves hydrolyzing 1-(4-phenoxyphenoxy)-2-propyl acetate using lipase enzymes or alkaline conditions. ScienceDirect reports enzymatic hydrolysis in a two-liquid phase system (water/organic solvent), though yields are unspecified. ChemicalBook documents a 95% yield via sodium hydroxide-mediated hydrolysis in toluene/water at 85°C .

Reaction Workflow

  • Esterification : 4-phenoxy phenyl reacts with α-chloropropionic acid derivatives to form the acetate ester.

  • Hydrolysis : The ester undergoes base- or enzyme-catalyzed cleavage.

    • Base conditions : 20% NaOH, 10-minute reaction.

    • Enzymatic conditions : Lipase in biphasic systems.

Solvent and Catalyst Impact

ChemicalBook highlights solvent-dependent yields (Table 2):

SolventTemperature (°C)Yield (%)
Toluene8595
Methanol6585
Acetonitrile8078

Toluene enhances reactivity due to its non-polar nature, facilitating ester solvolysis.

Industrial Scalability and Challenges

Cost-Benefit Analysis

  • Method 1 (acid-catalyzed) is industrially favored for its high yield and simplicity. Pyridine recovery systems further reduce costs.

  • Method 2 (hydrolysis) requires expensive enzymes or harsh bases, limiting scalability.

  • Method 3 (reduction) faces challenges in ketone intermediate synthesis and LiAlH4 handling.

Purity and Byproduct Management

Method 1’s cooling crystallization eliminates isomer impurities, whereas Method 2 may require distillation to remove residual acetic acid .

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1-(4-Phenoxyphenyl)-2-propanone or 1-(4-Phenoxyphenyl)-2-propanal.

    Reduction: Formation of 1-(4-Phenoxyphenyl)-2-propane.

    Substitution: Formation of various substituted phenoxyphenyl derivatives.

Scientific Research Applications

1-(4-Phenoxyphenyl)-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anti-inflammatory applications, the compound may modulate signaling pathways that regulate inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one

This compound shares the 4-phenoxyphenyl backbone but incorporates a 1,3,4-oxadiazole ring and a ketone group. Synthesized via reactions between 3-(4-phenoxybenzoyl)propionic acid and aryl acid hydrazides, it exhibits anti-inflammatory and analgesic activities with reduced ulcerogenic effects compared to traditional NSAIDs .

Property 1-(4-Phenoxyphenyl)-2-propanol 1-(4-Phenoxyphenyl)-3-[5-(aryl)-oxadiazolyl]propan-1-one
Molecular Formula C₁₅H₁₆O₃ Varies (e.g., C₂₄H₂₀N₂O₃)
Functional Groups Phenoxy, propanol Phenoxy, oxadiazole, ketone
Biological Activity Not specified (metabolite) Anti-inflammatory, analgesic
Applications Research Medicinal chemistry

1-Phenoxy-2-propanol

A simpler analog (C₉H₁₂O₂, MW 152.19 g/mol), 1-phenoxy-2-propanol is synthesized via phenol and propylene oxide reactions. It serves as a preservative in cosmetics due to its antimicrobial properties .

Property 1-(4-Phenoxyphenyl)-2-propanol 1-Phenoxy-2-propanol
Molecular Complexity High (two aromatic rings) Low (one aromatic ring)
Functional Groups Phenoxy, propanol Phenoxy, propanol
Applications Metabolic research Cosmetic preservative

Key Difference : Structural simplicity correlates with industrial rather than pharmacological use.

Ibrutinib

Ibrutinib (C₂₅H₂₄N₆O₂, MW 440.50 g/mol) contains a 4-phenoxyphenyl group but integrates a pyrazolo-pyrimidine core. As a Bruton’s tyrosine kinase (BTK) inhibitor, it is used in oncology for mantle cell lymphoma .

Property 1-(4-Phenoxyphenyl)-2-propanol Ibrutinib
Molecular Backbone Propanol-phenoxy Pyrazolo-pyrimidine
Bioactivity Unreported Anticancer
Therapeutic Use Not applicable Oncology

Key Difference: Structural complexity in ibrutinib enables targeted kinase inhibition, absent in the propanol derivative.

Solvent Behavior: 1-Propanol vs. 2-Propanol

For example:

  • 1-Propanol induces reentrant DNA conformational transitions due to water-rich nanoclusters .
  • 2-Propanol consistently compacts DNA and is preferred in genomic DNA retrieval .
Property 1-Propanol 2-Propanol
DNA Interaction Reentrant coil-globule transition Persistent compaction
Extraction Efficiency Lower polyphenolic yield (potato peels) Comparable to 1-propanol

Implication: The 2-propanol moiety in 1-(4-Phenoxyphenyl)-2-propanol may influence biomolecular interactions, though specific data are lacking.

Biological Activity

1-(4-Phenoxyphenyl)-2-propanol is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential health benefits, and relevant case studies.

Chemical Structure and Properties

1-(4-Phenoxyphenyl)-2-propanol can be described by its molecular formula C15H16OC_{15}H_{16}O and its structural representation, which includes a phenoxy group attached to a propanol moiety. The compound exhibits both hydrophobic and hydrophilic characteristics due to its functional groups, which play a crucial role in its biological interactions.

The biological activity of 1-(4-Phenoxyphenyl)-2-propanol is primarily attributed to its ability to modulate enzyme activities and influence receptor interactions. The phenoxy group can engage in hydrogen bonding with biological macromolecules, affecting their functional dynamics. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are involved in inflammatory pathways.
  • Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways critical for physiological responses.

Antimicrobial Activity

Research indicates that 1-(4-Phenoxyphenyl)-2-propanol possesses antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In animal models, administration of 1-(4-Phenoxyphenyl)-2-propanol resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study on Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of 1-(4-Phenoxyphenyl)-2-propanol in a rat model of acute inflammation. The results indicated a significant reduction in paw edema compared to control groups treated with saline. The study concluded that the compound could be a candidate for developing anti-inflammatory drugs due to its efficacy and safety profile .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, researchers tested various concentrations of 1-(4-Phenoxyphenyl)-2-propanol against clinical isolates of bacteria. The findings suggested that the compound exhibited dose-dependent inhibition, making it a promising candidate for further development as an antimicrobial agent .

Applications in Drug Development

Given its biological activities, 1-(4-Phenoxyphenyl)-2-propanol is being explored for potential use in drug formulations targeting inflammatory diseases and bacterial infections. Its ability to modulate immune responses and inhibit microbial growth positions it as a valuable lead compound in pharmaceutical research.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Phenoxyphenyl)-2-propanol, and how can purity be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or epoxide ring-opening reactions. For instance, reacting 4-phenoxyphenylmagnesium bromide with propylene oxide under anhydrous conditions can yield the target compound. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove diastereomers or by-products. Recrystallization in ethanol or acetonitrile may further enhance purity (>98%) .

Q. How can researchers confirm the structural identity of 1-(4-Phenoxyphenyl)-2-propanol?

Methodological Answer:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include aromatic protons (δ 6.8–7.5 ppm) and the secondary alcohol proton (δ 4.1–4.3 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 242.3 (M+H+^+).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally related alcohols in .

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N2_2 or Ar) to prevent oxidation. Stability studies indicate no decomposition for ≥6 months under these conditions .

Q. How can solubility and partition coefficients (LogP) be experimentally determined?

Methodological Answer:

  • Solubility : Use shake-flask method in water, DMSO, or ethanol at 20–25°C. For example, dissolve 10 mg in 1 mL solvent, filter, and quantify via HPLC (C18 column, UV detection at 254 nm) .
  • LogP : Perform octanol-water partitioning followed by UV-Vis or LC-MS analysis. Predicted LogP (~3.2) can be validated experimentally .

Advanced Research Questions

Q. How to design experiments to investigate the compound’s mechanism in enzymatic inhibition?

Methodological Answer:

  • Kinetic Assays : Use Michaelis-Menten kinetics with target enzymes (e.g., cytochrome P450 isoforms). Monitor substrate depletion via UV-Vis or fluorescence.
  • Docking Studies : Perform molecular modeling (AutoDock Vina) to identify binding pockets. Validate with mutagenesis (e.g., alanine scanning) .

Q. What strategies resolve contradictions in reported solubility data across studies?

Methodological Answer:

  • Control Variables : Standardize temperature (±0.5°C), solvent grade (HPLC vs. technical grade), and agitation method.
  • Cross-Validation : Compare results from gravimetric, NMR, and HPLC methods. For example, discrepancies in aqueous solubility (~198 g/L in ) may arise from impurities; repeat with recrystallized batches .

Q. How to assess stability under oxidative or hydrolytic conditions?

Methodological Answer:

  • Oxidative Stability : Expose to H2_2O2_2 (3% v/v) or O3_3 at 25°C. Monitor degradation via TLC or LC-MS.
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C. Use Arrhenius plots to extrapolate shelf life .

Q. What advanced techniques characterize its interaction with biological membranes?

Methodological Answer:

  • Langmuir Trough Studies : Measure changes in lipid monolayer surface pressure upon compound addition.
  • Fluorescence Anisotropy : Use DPH-labeled membranes to assess membrane fluidity modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.